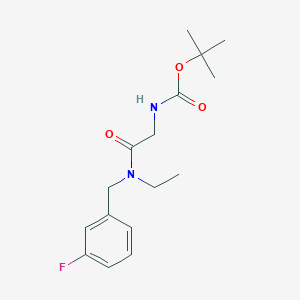

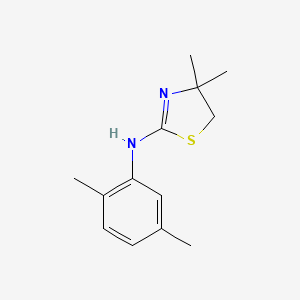

![molecular formula C15H17Cl2N3O2S B2502335 2-[(3-methoxyphenyl)methanesulfinyl]-1H-1,3-benzodiazol-6-amine dihydrochloride CAS No. 2173997-00-5](/img/structure/B2502335.png)

2-[(3-methoxyphenyl)methanesulfinyl]-1H-1,3-benzodiazol-6-amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

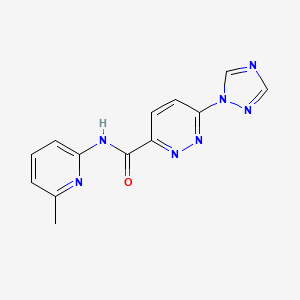

The compound is a derivative of benzodiazole, which is a heterocyclic compound containing a benzene ring fused to a diazole ring. The specific structure mentioned includes a methanesulfinyl group and a methoxyphenyl group attached to the benzodiazole core, along with two hydrochloride ions associated with the amine group. This structure suggests potential for various chemical interactions and biological activity.

Synthesis Analysis

The synthesis of benzodiazole derivatives can be achieved through various methods. One such method is the one-pot synthesis approach, which is efficient for creating 2-substituted benzoxazoles. This approach involves the reaction of 2-aminophenol with acid chlorides, which are generated in situ from carboxylic acids. Methanesulfonic acid is used as a catalyst, and the reaction conditions are compatible with a wide range of substituents, including methoxy groups . Although the exact synthesis of the compound is not detailed in the provided papers, the methods described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of benzodiazole derivatives can be complex, with the potential for various substituents to influence the overall configuration. For instance, the presence of a methoxy group can impact the electronic distribution within the molecule, which in turn can affect its chemical reactivity and interactions with biological targets . The molecular structure can be determined and confirmed using techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry .

Chemical Reactions Analysis

Benzodiazole derivatives can participate in a range of chemical reactions, depending on the substituents present and the reaction conditions. The presence of functional groups such as methanesulfinyl and methoxy can lead to reactions involving oxidation, reduction, nucleophilic substitution, and more. The reactivity of these groups can be exploited in the synthesis of complex molecules or in the modification of the compound to enhance its properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like 2-[(3-methoxyphenyl)methanesulfinyl]-1H-1,3-benzodiazol-6-amine dihydrochloride would be influenced by its molecular structure. The presence of the methanesulfinyl and methoxy groups, along with the benzodiazole core, would contribute to its solubility, melting point, and stability. The hydrochloride salt form would likely increase its water solubility, making it more amenable to biological studies or pharmaceutical applications. The crystal structure determination, as performed for related compounds, can provide insights into the bond lengths, valency angles, and potential hydrogen bonding, which are crucial for understanding the compound's behavior in different environments .

Applications De Recherche Scientifique

Heterocyclic Synthesis and Functionalization

- Research by Counceller et al. (2012) on the preparation of indazoles via metal-free intramolecular electrophilic amination of 2-aminophenyl ketoximes demonstrates innovative approaches to synthesizing heterocyclic compounds, potentially offering a methodological basis for producing compounds like the one of interest (Counceller et al., 2012).

Bioactive Compound Synthesis

- Matysiak et al. (2018) synthesized novel benzoazoles, benzoazines, and other analogs with significant biological activities by reacting sulfinyl compounds with heterocyclic amines, indicating a broad interest in sulfinyl-based compounds for pharmaceutical applications (Matysiak et al., 2018).

Green Chemistry in Synthesis

- Prasad et al. (2005) highlighted the use of green methodologies for the synthesis of benzoylated compounds, potentially aligning with environmentally friendly synthesis routes for complex molecules including sulfinyl-based heterocycles (Prasad et al., 2005).

Advanced Material Synthesis

- Aly and El-Mohdy (2015) explored the modification of polymers through condensation reactions with various amines, showcasing the potential for chemical compounds with amine and sulfinyl groups to modify material properties (Aly & El-Mohdy, 2015).

Propriétés

IUPAC Name |

2-[(3-methoxyphenyl)methylsulfinyl]-3H-benzimidazol-5-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S.2ClH/c1-20-12-4-2-3-10(7-12)9-21(19)15-17-13-6-5-11(16)8-14(13)18-15;;/h2-8H,9,16H2,1H3,(H,17,18);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INQIROXMUPEMIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-methoxyphenyl)methanesulfinyl]-1H-1,3-benzodiazol-6-amine dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

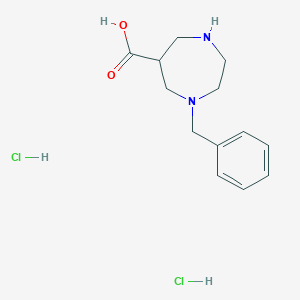

![N-(benzo[d][1,3]dioxol-5-yl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B2502255.png)

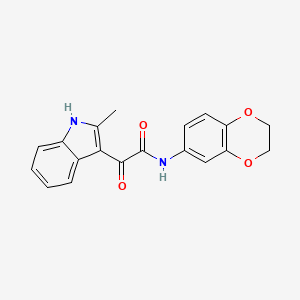

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2502256.png)

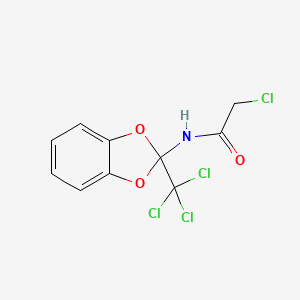

![(E)-N-(1-Cyanocyclopentyl)-3-[4-(ethylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2502260.png)

![N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B2502270.png)

![3-[3-(1,3-Dioxo-2-benzo[de]isoquinolinyl)propylthio]propanoic acid](/img/structure/B2502272.png)